molecular formula C26H26N4O3S B2926892 6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1112399-30-0

6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2926892
CAS No.: 1112399-30-0
M. Wt: 474.58
InChI Key: DFTWIEKENVDCNT-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-pyrido[4,3-d]pyrimidin-4-one is a bicyclic heterocyclic compound characterized by a pyrido[4,3-d]pyrimidin-4-one core. This scaffold is structurally related to antifolates and kinase inhibitors but distinguishes itself through specific substitutions:

  • Position 6: A 4-methoxyphenylmethyl group, which enhances electron density and may influence binding interactions with hydrophobic pockets in target enzymes .

The pyrido[4,3-d]pyrimidine system is less commonly studied than its [2,3-d] isomer but shares synthetic versatility, enabling functionalization for diverse biological applications, including antimicrobial and anticancer agents .

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-17-23(27-25(33-17)19-6-4-3-5-7-19)16-34-26-28-22-12-13-30(15-21(22)24(31)29-26)14-18-8-10-20(32-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTWIEKENVDCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)OC)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4,3-d]pyrimidin-4-one structure, followed by the introduction of the methoxyphenyl and oxazolyl groups. The sulfanyl group is then added through a thiolation reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxazolyl group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may have potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. It could be used to study the mechanisms of various biological processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Selectivity and Potency

  • Methoxy Groups : The 4-methoxyphenyl group in the target compound mirrors strategies in DHFR inhibitors (e.g., 3',4',5'-trimethoxyphenyl in Gangjee’s work), where electron-donating groups enhance selectivity by exploiting differences in enzyme active sites (e.g., Phe69 in pcDHFR vs. Asn64 in hDHFR) .
  • Oxazole Moiety : The 5-methyl-2-phenyloxazole substituent introduces steric bulk comparable to dichlorophenyl groups in DHFR inhibitors but may improve solubility due to sulfur’s polarizability .

Limitations and Opportunities

  • Unresolved Targets : The biological target of the compound remains uncharacterized. Screening against DHFR, kinases (e.g., Abl, SOS1), and antimicrobial panels is warranted.
  • SAR Gaps: Direct comparisons with pyrido[4,3-d]pyrimidines are scarce. notes their utility in tetrahydropteroic acid synthesis but lacks pharmacological data .

Biological Activity

The compound 6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that may contribute to its biological activity:

  • Pyrido[4,3-d]pyrimidin-4-one core : This bicyclic structure is known for various pharmacological properties.
  • Methoxyphenyl group : The presence of the methoxy group can enhance lipophilicity and influence receptor interactions.
  • Oxazole and sulfanyl substituents : These groups may impart unique reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds similar to the target molecule exhibit anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that related pyrido-pyrimidine derivatives can inhibit cell proliferation in several cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against human leukemia cells, suggesting potential for further development in cancer therapeutics .
  • Apoptosis Induction : Some derivatives have been reported to induce apoptosis in cancer cells via mitochondrial pathways. This mechanism is crucial for developing targeted cancer therapies.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies on similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Antifungal Properties : Some derivatives have also displayed antifungal activity, indicating a broad spectrum of antimicrobial effects.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds in this class:

  • Cerebral Ischemia Models : In vivo studies using mice subjected to acute cerebral ischemia showed that certain derivatives significantly prolonged survival times and reduced mortality rates. This suggests that the compound may offer protective effects against neurodegenerative conditions .
  • Mechanism of Action : The neuroprotective effects are hypothesized to be due to antioxidant properties and modulation of neuroinflammatory pathways.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer efficacy of a related compound, researchers found that it inhibited proliferation in various cancer cell lines with an IC50 value of 5 µM. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.

Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of similar compounds involved administering the compound to mice subjected to induced ischemia. Results indicated a statistically significant increase in survival rates compared to control groups (p < 0.05), suggesting robust neuroprotective capabilities.

Data Table

Biological ActivityMechanismReference
AnticancerCell proliferation inhibition
AntimicrobialBacterial cell wall disruption
NeuroprotectiveApoptosis induction

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